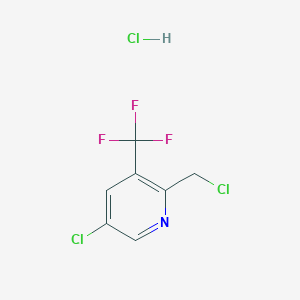
(5-Fluoro-2-iodophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BFIO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine and iodine atoms at the 5th and 2nd positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-iodophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Reaktionstypen: (5-Fluor-2-iodphenyl)boronsäure unterliegt in erster Linie Kreuzkupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, bei der sie mit Aryl- oder Vinylhalogeniden unter Bildung von Biaryl- oder Arylvinylverbindungen reagiert. Diese Reaktion wird durch einen Palladiumkatalysator und eine Base gefördert .
Häufige Reagenzien und Bedingungen:
Reagenzien: Palladiumkatalysatoren (z.B. Pd(PPh3)4, Pd(dppf)Cl2), Basen (z.B. Kaliumcarbonat, Natriumhydroxid) und Aryl- oder Vinylhalogenide.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Biaryl- oder Arylvinylverbindungen, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien sind .
Wissenschaftliche Forschungsanwendungen
(5-Fluor-2-iodphenyl)boronsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von (5-Fluor-2-iodphenyl)boronsäure bei Kreuzkupplungsreaktionen umfasst mehrere wichtige Schritte:
Oxidative Addition: Der Palladiumkatalysator unterliegt einer oxidativen Addition mit dem Aryl- oder Vinylhalogenid und bildet einen Palladiumkomplex.
Transmetallierung: Die Boronsäure überträgt ihre Arylgruppe auf den Palladiumkomplex und bildet eine neue Kohlenstoff-Kohlenstoff-Bindung.
Reduktive Eliminierung: Der Palladiumkatalysator wird regeneriert und das gekoppelte Produkt freigesetzt.
Ähnliche Verbindungen:
- 2-Fluorphenylboronsäure
- 2-Iodphenylboronsäure
- 5-Fluor-2-methoxyphenylboronsäure
Vergleich: (5-Fluor-2-iodphenyl)boronsäure ist aufgrund des Vorhandenseins sowohl von Fluor- als auch von Iodsubstituenten am Phenylring einzigartig. Diese Doppelsubstitution erhöht ihre Reaktivität und Selektivität bei Kreuzkupplungsreaktionen im Vergleich zu ihren monosubstituierten Gegenstücken .
Wirkmechanismus
The mechanism of action of (5-Fluoro-2-iodophenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorophenylboronic acid
- 2-Iodophenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Comparison: (5-Fluoro-2-iodophenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts .
Eigenschaften
Molekularformel |
C6H5BFIO2 |
|---|---|
Molekulargewicht |
265.82 g/mol |
IUPAC-Name |
(5-fluoro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H |
InChI-Schlüssel |
UMTTVCANYDIBAF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)F)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)



![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)




